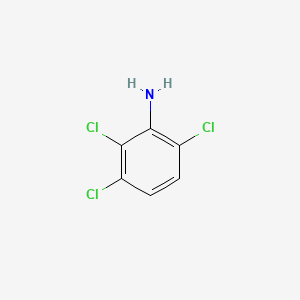

2,3,6-Trichloroaniline

説明

Significance of Chlorinated Anilines in Environmental and Health Contexts

Chlorinated anilines as a group are recognized for their widespread use as intermediates in the chemical synthesis of polymers, rubber, pesticides, pharmaceuticals, and dyes. doi.orgresearchgate.net This utility, however, is coupled with significant environmental and health considerations that have made them a focus of scientific and regulatory scrutiny. dntb.gov.uamdpi.com

Due to their high toxicity and persistence in aquatic environments, chlorinated anilines are classified as priority pollutants by bodies such as the European Water Framework Directive 2000/60/EC. researchgate.net Their presence in water systems is considered a risk to both aquatic life and human health. researchgate.netresearchgate.net The release of these compounds into the environment can occur from various industrial sources, with the hydrosphere being a primary target compartment. who.int Studies have shown that chloroanilines can adhere to organic matter in water, potentially altering the physical and chemical properties of water and sediment. researchgate.net Their persistence means they are not easily broken down, leading to potential long-term environmental contamination. nih.gov

A significant pathway for the environmental introduction of chlorinated anilines is through the degradation or metabolism of other widely used chemical products. chemicalbook.com Research has identified various chloroaniline isomers as metabolites of agricultural chemicals. For instance, high-performance liquid chromatography is a method used for the separation of urea (B33335) herbicides and their chloroaniline metabolites. nih.govguidechem.com

Specific examples from research include:

The fungicide tecnazene (B1682734) (2,3,5,6-tetrachloronitrobenzene) is metabolized in animals through the reduction of its nitro group, yielding 2,3,5,6-tetrachloroaniline (B43135) . fao.org Trace amounts of unspecified trichloroaniline isomers have also been detected as metabolites of tecnazene in stored potatoes. fao.org

The acaricide benzoyl chloride was found to be slowly metabolized to 2,4,6-trichloroaniline (B165571) in spider mites. nih.govguidechem.com

Herbicides such as diuron (B1670789) can degrade into chloroaniline byproducts like 3,4-dichloroaniline. mdpi.com

This metabolic origin is a key area of study, as the breakdown of seemingly different parent compounds can lead to the formation of a class of persistent and toxic pollutants.

Research Gaps and Future Directions for 2,3,6-Trichloroaniline Studies

Despite the recognized importance of chlorinated anilines, significant research gaps exist, particularly for the this compound isomer. A comprehensive review of scientific literature reveals a notable lack of data specifically for this compound compared to its other isomers like 2,4,6-trichloroaniline or 4-chloroaniline. hpc-standards.comdntb.gov.uachemicalbook.com

Key areas identified for future research include:

Fundamental Properties: There is a scarcity of published experimental data on the basic chemical and physical properties of this compound, such as its water solubility, vapor pressure, and partition coefficients. hpc-standards.com This foundational data is crucial for predicting its environmental transport, fate, and bioavailability.

Toxicological and Mechanistic Studies: No data on the effects of this compound in humans following inhalation or oral exposure has been located in extensive literature searches. ornl.gov While genotoxicity tests have been performed on the related 2,4,6-trichloroaniline, similar in-depth studies for the 2,3,6-isomer are not widely reported. nih.gov Elucidating the specific mechanisms of biological action remains a significant challenge for this class of compounds.

Environmental Fate and Biodegradation: The environmental persistence and degradation pathways of this compound are not well-documented. hpc-standards.com While studies have investigated the sorption behavior of other isomers like 2,4,6-trichloroaniline on clays (B1170129) and soils, specific data for the 2,3,6-isomer is needed to model its behavior in soil and aquatic systems. chemicalbook.commdpi.com

Metabolic Pathways: While it is established that chlorinated anilines arise from pesticides, the specific parent compounds that may metabolize or degrade into this compound are not clearly identified in the available literature. Further research is required to identify potential industrial or agricultural sources of this particular isomer.

Addressing these research gaps is essential for a complete environmental risk assessment and for understanding the full impact of this compound and the broader family of chlorinated anilines.

Structure

3D Structure

特性

IUPAC Name |

2,3,6-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237437 | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-46-5, 88963-39-7 | |

| Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2,3,6 Trichloroaniline

Established Synthetic Pathways of Trichloroanilines

Established methods for synthesizing trichloroanilines often involve multistep processes to achieve the desired substitution pattern, bypassing the regioselectivity issues of direct aniline (B41778) chlorination.

Synthesis from N-(2,3,6-trichlorophenyl)-benzamide

One of the direct methods to produce 2,3,6-trichloroaniline involves the hydrolysis of a protected amine precursor, N-(2,3,6-trichlorophenyl)-benzamide. The benzamide (B126) group serves as a protecting group for the amine, which can be removed under specific reaction conditions.

Research has demonstrated that this transformation can be achieved through acid-catalyzed hydrolysis. By heating N-(2,3,6-trichlorophenyl)-benzamide with sulfuric acid for three hours, this compound can be obtained with a yield of 65%. chemicalbook.com This method is advantageous as it starts from a precursor where the desired trichloro- substitution pattern is already established, thus avoiding the formation of other isomers. Vigorous alkaline conditions, such as using potassium hydroxide (B78521) in refluxing 2-methoxyethanol, are also known to hydrolyze N,N-dimethylamides, suggesting that similar strong basic conditions could be applied for the deprotection of N-aryl benzamides. researchgate.net

Table 1: Synthesis of this compound via Benzamide Hydrolysis

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| N-(2,3,6-trichlorophenyl)-benzamide | Sulfuric acid | Heating, 3 hours | 65 |

Chlorination of Aniline and Substituted Anilines

The direct chlorination of aniline is a common method for producing trichloroanilines. However, the strongly activating and ortho, para-directing nature of the amino group makes it challenging to synthesize the 2,3,6-isomer selectively. guidechem.com Electrophilic chlorination of aniline typically yields 2,4,6-trichloroaniline (B165571) as the major product. guidechem.comwikipedia.org Achieving alternative substitution patterns often requires specific catalysts, protecting groups, or starting with a pre-substituted aniline to direct the chlorination to the desired positions.

The reaction of aniline with chlorine gas is a well-established method for producing trichlorinated aniline. This electrophilic aromatic substitution reaction is typically carried out in an anhydrous solvent to prevent the formation of byproducts like aniline black. wikipedia.orgprepchem.com

When dry aniline is dissolved in a solvent such as carbon tetrachloride and treated with chlorine gas at low temperatures (around -10 °C), 2,4,6-trichloroaniline precipitates as the primary product. wikipedia.orgprepchem.com The reaction proceeds readily due to the high activation of the aniline ring. However, this method is not selective for the 2,3,6-isomer. The formation of a mixture of isomers is common, with the 2,4,6-isomer being thermodynamically and kinetically favored. Isolating this compound from such a mixture is a significant challenge, making this route less practical for obtaining the pure 2,3,6-isomer.

N-Chlorosuccinimide (NCS) is a milder and more convenient reagent for aromatic chlorinations compared to chlorine gas. nih.govorganic-chemistry.org It is frequently used for the chlorination of activated aromatic rings like anilines and phenols. commonorganicchemistry.com

Studies on the chlorination of aniline with NCS have shown that it leads to regioselective trichlorination, yielding 2,4,6-trichloroaniline in good yields, particularly when the reaction is carried out in a solvent like acetonitrile (B52724). researchgate.net While NCS can provide mono-chlorinated products (a mixture of o- and p-chloroanilines) under certain conditions, forcing the reaction to trichlorination favors the formation of the 2,4,6-isomer. researchgate.net This method, similar to direct chlorination with chlorine gas, is not a selective pathway for the synthesis of this compound due to the inherent directing effects of the amino group.

A more regioselective and widely used strategy for the synthesis of specifically substituted anilines is the reduction of the corresponding nitroaromatic compounds. To synthesize this compound, the precursor 2,3,6-trichloronitrobenzene would be required. This approach is highly effective because the nitro group can be introduced and the aromatic ring chlorinated with greater control over the substitution pattern before the final reduction to the amine.

The catalytic hydrogenation of chloronitrobenzene derivatives is a common industrial process. rsc.org Various catalysts are effective for this transformation, with noble metal catalysts like platinum and palladium being particularly efficient. rsc.orgkoreascience.krnih.gov For instance, a robust Pt/Fe₃O₄ catalyst has been shown to achieve complete conversion of o-chloronitrobenzene and m-chloronitrobenzene with very high selectivity (≥99.4%) to the corresponding chloroanilines in a solvent-free system. rsc.org Similarly, palladium on carbon (Pd/C) is a well-known catalyst for the hydrogenation of nitro compounds. koreascience.krresearchgate.net The choice of catalyst, support, and reaction conditions can be optimized to ensure high yield and prevent side reactions like hydrodechlorination.

Table 2: General Catalytic Systems for Chloronitrobenzene Reduction

| Substrate Type | Catalyst System | Key Feature |

|---|---|---|

| Chloronitrobenzenes | Pt/Fe₃O₄ | High selectivity (≥99.4%), solvent-free |

| o-Nitrochlorobenzene | Pd/C | Selective hydrogenation |

| p-Chloronitrobenzene | Pt/ZrO₂/ZSM-5 | High turnover frequency (TOF) |

Advanced Synthetic Approaches and Yield Optimization

Advanced synthetic strategies for preparing specifically substituted anilines often focus on improving regioselectivity and yield, which are key challenges in the synthesis of this compound. Modern approaches include directed C-H functionalization and the development of highly selective catalyst systems.

One advanced approach is the directed meta-C–H chlorination of anilines. nih.gov This method utilizes a palladium catalyst with a specially designed pyridone-based ligand and a norbornene mediator to direct chlorination to the meta position relative to a directing group, which can be a precursor to the aniline's amino group. This strategy allows for the installation of a chlorine atom at a position not typically favored in electrophilic aromatic substitution. While not a direct route to this compound from aniline itself, it represents a powerful strategy for constructing complex substitution patterns on the aniline ring that would be difficult to achieve otherwise. The reaction tolerates a wide range of functional groups and can provide meta-chlorinated products in excellent yields. nih.gov

For yield optimization in chlorination reactions, microflow systems offer significant advantages over traditional batch processes. A liquid-liquid microflow system using a solution of chlorine gas in 1,2-dichloroethane (B1671644) as the chlorine source has been shown to intensify the chlorination of 4-nitroaniline, achieving 98.3% conversion and 90.6% selectivity in just 1.6 seconds. rsc.org This approach improves safety, controllability, and reaction efficiency. rsc.org Such technology could potentially be adapted for the controlled chlorination of substituted anilines to favor less common isomers by precisely controlling temperature, residence time, and stoichiometry.

Furthermore, recent developments in photocatalysis and organocatalysis have enabled new methods for the C-H chlorination of anilines with high selectivity for mono-chlorination, addressing the common issue of over-chlorination. rsc.org Organocatalysts, such as secondary ammonium (B1175870) salts, have also been developed to achieve highly ortho-selective chlorination of anilines, demonstrating that catalyst control can override the inherent directing effects of the substrate to a significant degree. semanticscholar.org These advanced catalytic approaches provide potential pathways for optimizing the synthesis of specific trichloroaniline isomers like this compound by offering greater control over regioselectivity.

Catalytic Methods in Trichloroaniline Synthesis

The synthesis of this compound can be achieved from its corresponding benzamide derivative. One documented method involves the conversion of N-(2,3,6-trichlorophenyl)benzamide to yield this compound. chemicalbook.com While catalytic hydrogenation of a corresponding nitroaromatic precursor is a common strategy for synthesizing anilines, specific details on catalytic methods for the industrial production of this compound are not extensively detailed in the provided research. The general principle involves the reduction of a nitro group to an amine, often employing metal catalysts like palladium or platinum, but specific application of this to a precursor like 1,2,4-Trichloro-3-nitrobenzene (B3189105) to form the 2,3,6-isomer requires further detailed sourcing.

Solvent Effects and Reaction Conditions

Reaction conditions are critical for the successful synthesis of this compound. In a documented laboratory-scale synthesis, the conversion from N-(2,3,6-trichlorophenyl)benzamide is performed using sulfuric acid as a reagent and solvent. chemicalbook.com The reaction requires heating for a duration of three hours to proceed to completion, achieving a yield of 65%. chemicalbook.com

The table below summarizes the specific conditions for this synthesis method.

| Starting Material | Reagent/Solvent | Reaction Time | Condition | Yield | Reference |

|---|---|---|---|---|---|

| N-(2,3,6-trichlorophenyl)benzamide | Sulfuric Acid | 3 hours | Heating | 65% | chemicalbook.com |

Derivatization Reactions of this compound in Chemical Synthesis

This compound serves as a precursor in various chemical syntheses. Its chemical structure, featuring an amine group and chlorine atoms on the benzene (B151609) ring, allows for a range of derivatization reactions.

Formation of Azo Dyes and Pigments

While chlorinated anilines are generally used as intermediates in the production of azo dyes, specific documented examples of this compound being utilized for the synthesis of specific azo dyes or pigments were not found in the reviewed literature.

Precursor in Herbicide and Insecticide Production

There were no specific herbicides or insecticides identified in the search results that are synthesized directly from this compound.

Application in Pharmaceutical and Agrochemical Synthesis

Chlorinated organic compounds are significant in pharmaceutical and agrochemical development. nih.gov However, the available research does not specify any particular pharmaceutical or agrochemical products that use this compound as a direct precursor or intermediate in their synthesis pathway.

Use as a Coupling Agent in Analytical Chemistry

In the field of analytical chemistry, certain aromatic amines can be used as coupling agents for the spectrophotometric determination of other substances. However, no specific analytical methods using this compound as a coupling agent were found in the provided search results.

Environmental Fate and Transport of 2,3,6 Trichloroaniline

Occurrence and Detection in Environmental Matrices

2,3,6-Trichloroaniline may be formed as a transformation product of certain industrial chemicals. The herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA) is a compound with a similar substitution pattern nih.govwikipedia.org. While the environmental degradation of 2,3,6-TBA has been studied, literature specifically identifying this compound as a direct metabolite is scarce nih.gov.

The chlorination of aniline (B41778) is a known industrial process for producing trichloroanilines, primarily the 2,4,6-isomer wikipedia.orggoogle.comgoogle.com. This process involves treating aniline with a chlorinating agent, often in the presence of an inert organic solvent google.comgoogle.com. While 2,4,6-trichloroaniline (B165571) is the major product, the formation of other isomers as byproducts is possible, though not extensively detailed for the 2,3,6- isomer in the available literature.

Environmental Degradation Pathways

Specific research detailing the photochemical degradation pathways of this compound in aquatic environments is not available in the reviewed literature. Studies on related isomers, however, indicate that photolysis is a significant degradation process for trichloroanilines.

There is no specific data available on the photolysis half-life of this compound. For comparison, studies on other isomers have shown that factors such as pH and the presence of other substances in the water can influence the rate of degradation ekb.egcsbsju.edu. For instance, the photodegradation of 2,4,5-trichloroaniline has been observed to occur in the presence of sunlight, with no degradation occurring in the dark nih.govnih.gov.

The role of sunlight in the complete mineralization (the breakdown of a substance to carbon dioxide and water) of this compound has not been specifically documented. However, studies on the 2,4,5-trichloroaniline isomer have shown that photochemical processes are primarily responsible for its mineralization in surface lake water, accounting for 81% of the total mineralization observed over a 24-hour period nih.govnih.gov. This suggests that sunlight plays a crucial role in the ultimate degradation of trichloroaniline compounds in aquatic systems.

Microbial Biodegradation

The breakdown of this compound by microorganisms is a critical pathway for its removal from the environment. This process is influenced by the types of microbes present, the presence of other chemical compounds, and the environmental conditions.

While specific studies on the susceptibility of this compound to biodegradation are limited, research on other chlorinated anilines indicates that the position of chlorine atoms on the aniline ring significantly influences its degradability. Generally, the biodegradation of chlorinated anilines can be a slow process, often requiring a period of adaptation for microbial communities to develop the necessary enzymatic machinery. For instance, in the biodegradation of other aromatic amines, the degradation rate of 2,4,6-trichloroaniline was observed to increase significantly over a period of six weeks, indicating a clear acclimation phase for the biofilm in the test filter researchgate.net. Similarly, in studies involving fluoroanilines, acclimation periods of 43 to 58 days were necessary to achieve high removal efficiencies nih.gov. This suggests that microbial populations may require a significant amount of time to acclimate to the presence of this compound before efficient degradation can occur.

Table 1: Examples of Fungi Involved in the Degradation of Aromatic Amines and Related Compounds

| Fungal Group | Example Species | Compound Degraded | Key Enzymes |

|---|---|---|---|

| White-rot fungi | Pycnoporus cinnabarinus | Chlorinated hydroxybiphenyls | Laccase |

| Various Fungi | Not Specified | Aniline and derivatives | Not Specified |

| White-rot fungi | General | Chlorophenols | Laccases, Peroxidases |

Bacteria are key players in the breakdown of chlorinated anilines in both soil and aquatic environments. The primary mechanism for the aerobic bacterial degradation of monochloroanilines involves an initial oxidative deamination to form a corresponding chlorocatechol. frontiersin.org This intermediate is then further broken down through either the ortho- or meta-cleavage pathway. frontiersin.org

Several bacterial species have been identified that can degrade various chloroaniline isomers. For instance, a strain of Bacillus megaterium has been shown to mineralize several dichloroaniline isomers, utilizing them as the sole source of carbon and energy. nih.gov The degradation pathways for these isomers involved different initial steps, with some proceeding through dichloroaminophenol intermediates and others through dichloroacetanilide. nih.gov While specific bacteria that degrade this compound have not been extensively documented, the existing knowledge on other isomers provides a framework for its likely metabolic pathways.

Table 2: Bacterial Genera Capable of Degrading Chloroanilines

| Bacterial Genus | Degraded Compound(s) | Reference |

|---|---|---|

| Pseudomonas | Monochloroanilines | frontiersin.org |

| Delftia | Monochloroanilines | frontiersin.org |

| Comamonas | 3-chloroaniline | frontiersin.org |

| Acinetobacter | Monochloroanilines, 4-chloroaniline | frontiersin.orgoup.com |

| Rhodococcus | Chloroanilines (cometabolically) | nih.gov |

| Bacillus | Dichloroaniline isomers | nih.gov |

The presence of other chemical compounds in the environment can significantly impact the biodegradation of this compound. This phenomenon, known as cometabolism, occurs when the microorganisms degrading a primary substrate fortuitously break down a secondary compound that they cannot use as a primary energy source.

Studies on other chlorinated anilines have demonstrated this effect. For example, the biodegradation of o-chloroaniline was enhanced in the presence of aniline. besjournal.comnih.gov The bacteria preferentially consumed the more easily degradable aniline, and in the process, the metabolic efficiency of o-chloroaniline was improved. besjournal.comnih.gov Conversely, the presence of a more recalcitrant compound, 2,4-dichloroaniline, initially inhibited the degradation of o-chloroaniline due to increased toxicity, although it did not affect the final removal rate. besjournal.com This suggests that the biodegradation of this compound could be either enhanced or inhibited by the presence of other organic compounds, depending on their nature and concentration.

Abiotic Transformation Processes

In addition to microbial activity, this compound can be transformed in the environment through non-biological chemical reactions.

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for trichloroanilines. These compounds lack functional groups that are susceptible to hydrolysis under normal environmental conditions. echemi.com

Oxidation, on the other hand, can play a role in the abiotic transformation of trichloroanilines. Photo-oxidation, which is initiated by sunlight, has been observed for the related compound 2,4,6-trichloroaniline. echemi.com This process is influenced by environmental factors, with studies showing that it occurs more readily in the presence of fulvic acid compared to humic acid. echemi.com It is plausible that this compound would also be susceptible to photo-oxidation. Additionally, electrochemical oxidation has been investigated as a potential degradation method for trichloroanilines.

Lack of Specific Data for this compound Prevents Detailed Environmental Analysis

A comprehensive assessment of the environmental fate and transport of the chemical compound this compound, following a specified detailed outline, cannot be completed due to a significant lack of available scientific data for this specific isomer. Extensive searches for information pertaining to its volatilization, environmental partitioning, mobility, and bioaccumulation have yielded no specific results.

While data is available for other isomers, such as 2,4,6-trichloroaniline, substituting this information would be scientifically inaccurate. The precise positioning of the chlorine atoms on the aniline molecule fundamentally influences its physicochemical properties, such as its Henry's Law constant, soil organic carbon-water partition coefficient (Koc), and bioconcentration factor (BCF). These properties, in turn, govern the compound's behavior in the environment. Therefore, data from other trichloroaniline isomers cannot be used to accurately describe the environmental fate of this compound.

General information suggests that aromatic amines, including various trichloroaniline isomers, can undergo processes such as covalent binding with humic materials in soil guidechem.com. This process involves a rapid, reversible bonding followed by a slower, less reversible reaction, which can convert the amines into latent forms within the biosphere guidechem.com. However, specific studies quantifying this process for this compound are not available.

Similarly, while general principles of environmental science dictate that factors such as soil organic matter content, temperature, and water content would influence the mobilization of this compound in soils, no specific research findings detailing these influences on this particular compound could be located.

Due to the absence of specific empirical data for this compound in the requested areas of study, providing a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Advanced Analytical Methodologies for 2,3,6 Trichloroaniline

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 2,3,6-trichloroaniline from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a C18 column, which is a reversed-phase column with a non-polar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control the pH.

Table 1: Illustrative HPLC Parameters for Trichloroaniline Isomer Analysis Note: This table is a generalized representation and specific parameters for this compound may vary.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 240-254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for the determination of this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The choice of the column is critical for achieving good resolution between different isomers of trichloroaniline.

Capillary columns with non-polar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., DB-5 or equivalent), are commonly used. The retention time in GC is highly dependent on the temperature program of the oven, the carrier gas flow rate, and the column specifications. While a specific retention index for this compound is not widely published, it is known that the elution order of chloroaniline isomers is influenced by their volatility and polarity. In a multi-residue pesticide screening method using a Zebron MultiResidue-1 column, 2,3,5,6-tetrachloroaniline (B43135) was reported to have a retention time of 18.53 minutes, giving an indication of the chromatographic behavior of related compounds. phenomenex.com

For enhanced sensitivity and selectivity, GC is often coupled with a mass spectrometer (GC-MS).

Table 2: Typical GC Parameters for Chloroaniline Analysis Note: This table provides a general outline; specific conditions for this compound should be optimized.

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. These methods provide detailed information about the molecular structure and are often used in conjunction with chromatographic techniques for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would be expected to show signals corresponding to the two aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the positions of the three chlorine atoms and the amino group on the benzene (B151609) ring. While specific, experimentally verified ¹H NMR data for this compound is not readily available in the provided search results, related compounds such as 2,4,6-trichloroaniline (B165571) show a characteristic singlet for the two equivalent aromatic protons at approximately 7.18 ppm in CDCl₃. chemicalbook.com For this compound, the two aromatic protons would be in different chemical environments and would likely appear as a doublet and a triplet, with their chemical shifts influenced by the surrounding chloro and amino substituents.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals would be expected in the aromatic region of the spectrum, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached chlorine and amino groups. While a dedicated ¹³C NMR spectrum for this compound was not found, data for 2,3,6-trichloro-4,5-dicyano-aniline in DMSO-D6 is available, which could provide some indication of the chemical shifts of the chlorinated carbons. spectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) Note: These are predicted values and require experimental verification.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~6.8 - 7.5 | Doublet, Triplet |

| ¹³C | ~115 - 145 | 6 distinct signals |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. When this compound is analyzed by mass spectrometry, it will first be ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this molecular ion will correspond to the molecular weight of the compound, which is approximately 195 g/mol , taking into account the isotopic distribution of chlorine.

The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments, with peaks at M, M+2, M+4, and M+6 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the molecular ion in the mass spectrometer can occur through various pathways, including the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule, or other small neutral fragments. wpmucdn.commiamioh.edu The specific fragmentation pattern is a fingerprint of the molecule and can be used for its identification. While a detailed mass spectrum for this compound is not provided in the search results, the general fragmentation patterns of aromatic amines and halogenated compounds can be applied to predict its behavior. libretexts.orgchemguide.co.ukyoutube.com

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 195/197/199/201 | [C₆H₄Cl₃N]⁺˙ (Molecular Ion) |

| 160/162/164 | [C₆H₄Cl₂N]⁺ |

| 125/127 | [C₆H₄ClN]⁺ |

| 90 | [C₆H₄N]⁺ |

Spectrophotometric Methods for Derivative Determination

Spectrophotometric methods, particularly those involving the formation of colored derivatives, can be employed for the quantification of this compound. A common approach for the determination of primary aromatic amines is through diazotization followed by a coupling reaction with a suitable chromogenic reagent to form a stable and colored azo dye. chemicalbook.com

The process involves treating this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is then coupled with a phenol (B47542) or an aromatic amine in an alkaline or acidic medium, respectively, to produce an intensely colored azo compound. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The concentration of this compound in the original sample can be determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations. While specific methods for this compound are not detailed in the search results, the general principle is widely applicable to primary aromatic amines. worldwidejournals.comacademie-sciences.fr The choice of the coupling agent will determine the λmax and the sensitivity of the method. researchgate.net

Table 5: General Steps for Spectrophotometric Determination of this compound via Azo Dye Formation

| Step | Procedure |

| 1. Diazotization | Reaction of this compound with nitrous acid in an acidic medium. |

| 2. Coupling | Reaction of the diazonium salt with a chromogenic agent (e.g., a phenol or aromatic amine). |

| 3. Measurement | Measurement of the absorbance of the resulting azo dye at its λmax using a UV-Vis spectrophotometer. |

| 4. Quantification | Determination of the concentration from a calibration curve. |

X-ray Crystallography and Structural Analysis

A review of publicly available scientific literature and crystallographic databases indicates a lack of specific, published X-ray diffraction data for the this compound isomer. However, extensive structural studies have been conducted on the closely related isomer, 2,4,6-trichloroaniline, which provides a clear example of the detailed data obtainable through this methodology. cambridge.orgresearchgate.netnih.gov

For instance, the analysis of 2,4,6-trichloroaniline reveals its crystallization in the monoclinic system, a common crystal system for substituted anilines. cambridge.orgresearchgate.net Detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are determined through single-crystal X-ray diffraction experiments. researchgate.net Such analyses for 2,4,6-trichloroaniline have identified key structural features, including the formation of intermolecular hydrogen bonds (N—H···N and N—H···Cl), which influence the crystal packing arrangement. researchgate.net

While direct experimental data for this compound is not available, computational studies using methods like Density Functional Theory (DFT) can predict structural parameters. For example, DFT-B3LYP calculations have been used to investigate the structural stability of various chloroanilines, predicting a symmetric, near-planar structure for the trichloro- derivative. researchgate.net These theoretical approaches, while powerful, await experimental validation through X-ray crystallography for this compound.

Table 1: Illustrative Crystallographic Data for 2,4,6-Trichloroaniline Isomer (Note: This data is for the 2,4,6-isomer and is presented to demonstrate the type of information derived from X-ray crystallography, as specific data for this compound is not currently published.) researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₄Cl₃N |

| Molecular Weight (Mr) | 196.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.1933 (9) |

| b (Å) | 3.7913 (3) |

| c (Å) | 15.774 (1) |

| β (°) | 111.546 (8) |

| Volume (V) (ų) | 733.88 (9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Bioanalytical Techniques for Metabolite Identification and Quantification

The study of a compound's metabolism—its biotransformation within a biological system—is crucial for understanding its lifecycle and potential effects. Identifying and quantifying the resulting metabolites requires highly sensitive and selective bioanalytical techniques. researchgate.netalwsci.com While specific metabolic pathways for this compound are not extensively detailed in the reviewed literature, the established methodologies for other chloroanilines and xenobiotics are directly applicable. plos.orgnih.gov

The primary goal of these techniques is to separate, detect, identify, and quantify metabolites in complex biological matrices such as blood, urine, or tissue extracts. alwsci.comnih.gov This process is challenging due to the typically low concentrations of metabolites and the presence of numerous interfering endogenous compounds. scilit.com

Key Bioanalytical Methodologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern metabolite analysis. alwsci.com High-performance liquid chromatography (HPLC) separates the parent compound from its metabolites based on their physicochemical properties. The separated components then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, providing mass information.

Tandem Mass Spectrometry (LC-MS/MS): A more advanced form of LC-MS, tandem MS allows for the selection of a specific metabolite ion, its fragmentation, and the analysis of the resulting fragment ions. alwsci.com This provides a structural fingerprint that is highly specific and essential for confirming the identity of metabolites, even at trace levels. alwsci.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which enables the determination of the elemental formula of an unknown metabolite. This is a powerful tool for identifying novel or unexpected biotransformation products. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable metabolites. Samples often require chemical derivatization to increase their volatility before being separated by gas chromatography and detected by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled detail about the chemical structure of isolated metabolites. It is often used to definitively characterize the structure of significant or novel metabolites after they have been purified. researchgate.net

The application of these techniques involves a systematic workflow: sample preparation (e.g., solid-phase extraction or liquid-liquid extraction to isolate analytes from the biological matrix), chromatographic separation, and MS or NMR detection. Quantification is typically achieved by comparing the instrument response of the metabolite to that of a known concentration of an authentic standard. nih.gov

Table 2: Overview of Bioanalytical Techniques for Metabolite Analysis

| Technique | Principle | Key Information Provided |

| LC-MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio. alwsci.com | Molecular weight of potential metabolites. |

| LC-MS/MS | Selects a specific metabolite ion, fragments it, and analyzes the resulting fragments. alwsci.com | Structural confirmation and sensitive quantification. |

| HRMS | Measures mass with very high accuracy. alwsci.com | Elemental composition and identification of unknown metabolites. |

| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass. | Identification and quantification of volatile metabolites. |

| NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. researchgate.net | Definitive structural elucidation of purified metabolites. |

Computational Chemistry and Molecular Modeling of 2,3,6 Trichloroaniline

Quantum Chemical Calculations (e.g., ELUMO, EHOMO)

Quantum chemical calculations are fundamental in determining the electronic properties of 2,3,6-trichloroaniline. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These frontier orbitals are crucial in predicting the chemical reactivity and kinetic stability of a molecule. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity.

Several studies have reported calculated values for the HOMO energy of this compound using different computational methods. One study reported a HOMO energy of -4.73 eV. oecd.org Another research effort provided a series of calculated HOMO energies for this compound, which were -5.13898 eV, -5.06185 eV, and -4.99604 eV, in addition to a value of -4.73 eV. univ-annaba.dz

The following table summarizes the reported quantum chemical calculation values for this compound:

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -4.73 | oecd.org |

| EHOMO | -5.13898 | univ-annaba.dz |

| EHOMO | -5.06185 | univ-annaba.dz |

| EHOMO | -4.99604 | univ-annaba.dz |

Molecular Dynamics and Docking Studies (if applicable to biological interactions)

While extensive molecular dynamics and docking studies specifically focused on this compound are not widely available, its derivatives have been subject to investigation in the context of biological interactions. For instance, this compound has been utilized as a reactant in the synthesis of novel compounds with potential therapeutic applications.

In one study, this compound was reacted to form the sulfonamide (3,3-Difluoropyrrolidin-1-yl)(2,5-dimethyl-1H-pyrrol-3-yl)methanone, a compound designated as 10qq. This derivative was part of a broader investigation into the discovery and optimization of a novel positive allosteric modulator-antagonist of the D3 dopamine (B1211576) receptor. nih.gov The study involved the synthesis and characterization of numerous analogues to develop a comprehensive structure-activity relationship (SAR), aiming to improve potency and physicochemical properties for potential use as chemical probes and therapeutic leads. nih.gov This work, while not a direct molecular docking study of this compound itself, highlights its role in generating molecules that are then studied for their specific biological interactions.

Structure-Property Relationship (SPR) and QSAR Development

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. This compound has been included in the development of QSAR models, particularly for predicting its toxicity.

In the field of environmental science, QSAR studies are crucial for assessing the potential impact of chemicals. This compound has been part of datasets used to develop QSAR models for predicting the aquatic toxicity of benzene (B151609) derivatives and chloroanilines. unlp.edu.arresearchgate.net These models often use a variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

One study on the aquatic toxicity of benzene derivatives included this compound in its training set of compounds. unlp.edu.ar Another investigation focused on the toxicity of chloroanilines also incorporated this compound to establish relationships between molecular structure and toxic effects. nih.gov The general trend observed in these studies is that increasing chlorine substitution tends to increase the toxicity of chloroanilines. nih.gov The development of these QSAR models aids in predicting the environmental risk of compounds like this compound without the need for extensive experimental testing. regulations.gov

Biosynthesis and Natural Occurrence of Halogenated Anilines

Marine Biofilm-Forming Microalgae as Biosynthetic Sources

Groundbreaking research has identified marine microalgae as a natural source of halogenated anilines. Specifically, the toxic compounds 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline, along with their mixed halogen derivatives, have been shown to be biosynthesized by a marine biofilm-forming microalga. Labeling studies and kinetic experiments have confirmed the natural origin of these substances, which represent a novel class of halogenated natural products. This discovery fundamentally alters the perception of these compounds as purely anthropogenic pollutants.

The marine diatom Nitzschia cf. pellucida has been identified as a producer of these halogenated anilines. These microalgae are known to form biofilms, which are complex communities of microorganisms adhering to surfaces. Within these biofilms, microalgae coexist and compete with other aquatic organisms, leading to the synthesis of a variety of bioactive compounds, including those with antimicrobial properties. The production of halogenated anilines is likely a part of the chemical defense mechanisms within these complex microbial communities.

Enzymatic Halogenation Pathways (e.g., Haloperoxidases)

The biosynthesis of halogenated compounds in marine organisms is facilitated by specific enzymes. Haloperoxidases are a key class of enzymes involved in these pathways. These enzymes catalyze the oxidation of halide ions (like chloride and bromide) using hydrogen peroxide, leading to the formation of a reactive halogenating species. This electrophilic halogen species can then react with organic substrates to form halogenated natural products.

There are several types of haloperoxidases, including heme-dependent and vanadium-dependent haloperoxidases, both of which are found in marine algae. These enzymes can exhibit low substrate specificity, meaning they can act on a variety of molecules. It is through these enzymatic processes that precursors like aniline (B41778) can be halogenated to form compounds such as trichloroaniline. The presence of these enzymatic systems in marine microalgae provides the biochemical machinery necessary for the production of halogenated anilines. Flavin-dependent halogenases are another class of enzymes capable of regioselective halogenation, offering a potential pathway for the specific synthesis of these compounds in biological systems.

Implications of Natural Production for Environmental Presence

The discovery of a natural biosynthetic pathway for halogenated anilines has significant implications for environmental science. Previously, the detection of compounds like 2,3,6-trichloroaniline in the environment was automatically attributed to industrial pollution. This new understanding necessitates a re-evaluation of the sources of these chemicals in environmental samples.

Applications in Advanced Materials and Specialized Chemical Synthesis

Role in the Synthesis of Functionalized Materials

The application of 2,3,6-trichloroaniline in the synthesis of functionalized materials is not extensively documented in publicly available scientific literature. The specific substitution pattern of the chlorine atoms influences the molecule's reactivity, potentially making it a candidate for creating polymers or materials with specific thermal or electronic properties. However, detailed research findings or established industrial use cases for this purpose are not widely reported. Its structural properties could theoretically allow it to be incorporated into polyamides, polyimides, or other condensation polymers where its chlorinated ring could impart flame retardant or chemically resistant characteristics to the final material.

Precursor in Specialized Chemical Reagents and Intermediates

The primary role of this compound is as a precursor and intermediate in specialized chemical synthesis. Its availability from suppliers of chemical standards and reagents indicates its use in laboratory-scale synthesis and analytical applications.

One documented synthetic pathway involves the preparation of this compound from 1,2,4-trichloro-3-nitrobenzene (B3189105). This conversion is a critical step that transforms a nitroaromatic compound into a versatile amino-functionalized intermediate. The amino group can subsequently undergo a wide range of chemical reactions, such as diazotization, to introduce other functional groups onto the aromatic ring, making it a valuable building block for more complex molecules.

A study published in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry outlines a method for this transformation. The process involves the reduction of the nitro group using sulfuric acid under heating. chemicalbook.com

| Starting Material | Reagent | Reaction Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1,2,4-Trichloro-3-nitrobenzene | Sulfuric acid | Heating for 3 hours | This compound | 65% | chemicalbook.com |

While the synthesis of this compound is established, its specific downstream applications as a precursor are specialized and not broadly detailed in industrial chemical literature. Its structure would make it a logical starting point for the synthesis of certain agrochemicals, dyes, or pharmaceutical intermediates where this particular chlorine substitution pattern is required.

Green Chemistry Approaches to this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. The traditional synthesis of compounds like this compound can be evaluated through this lens to identify areas for improvement.

The documented synthesis involving the reduction of 1,2,4-trichloro-3-nitrobenzene with sulfuric acid represents a conventional chemical method. chemicalbook.com While effective, this approach has aspects that could be improved upon from a green chemistry perspective. The use of strong acids and elevated temperatures is energy-intensive and can present handling and disposal challenges.

Alternative, more environmentally benign approaches for the reduction of nitroaromatic compounds are central to green chemical synthesis. One of the most prominent green alternatives is catalytic hydrogenation. This process typically uses a heterogeneous catalyst (such as palladium, platinum, or nickel on a carbon support) and molecular hydrogen (H₂) as the reducing agent. The primary byproduct of this reaction is water, making it a significantly cleaner process with higher atom economy compared to methods that use stoichiometric metal/acid reducers.

Below is a comparative table outlining the traditional synthesis approach versus a potential green chemistry alternative.

| Aspect | Traditional Method (e.g., Sulfidic Reduction) | Potential Green Chemistry Approach (Catalytic Hydrogenation) |

|---|---|---|

| Reducing Agent | Sulfuric acid or other strong acids/metal reagents | Hydrogen gas (H₂) |

| Catalyst | None (stoichiometric reaction) | Heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Ni) |

| Byproducts | Acidic waste streams, oxidized metal salts | Water |

| Atom Economy | Lower | Higher |

| Reaction Conditions | Often requires high temperatures and/or harsh reagents | Can often be performed under milder temperature and pressure conditions |

| Sustainability | Generates more waste; higher energy consumption | Minimal waste; catalyst can be recovered and reused; more energy efficient |

Applying such green principles would involve developing a catalytic system for the specific hydrogenation of 1,2,4-trichloro-3-nitrobenzene to this compound, optimizing for high yield and selectivity while minimizing the risk of dehalogenation (the undesired removal of chlorine atoms from the ring).

Q & A

Q. What are the primary synthesis routes for 2,3,6-Trichloroaniline, and how can researchers optimize reaction conditions?

- Methodological Answer : this compound can be synthesized via catalytic chlorination of aniline derivatives or reduction of nitro precursors. For example:

- Chlorination : Direct chlorination of aniline using liquid chlorine or chlorinating agents under controlled temperature (e.g., 135–145°C) yields trichloroaniline isomers. Adjusting stoichiometry and reaction time can favor the 2,3,6-isomer .

- Nitro Reduction : Reduction of 2,3,6-trichloronitrobenzene using hydrogenation catalysts (e.g., Pd/C) or Fe/HCl produces the target compound. Purity can be enhanced via recrystallization in non-polar solvents .

- Optimization : Use solvent systems like amyl alcohol to improve reaction efficiency, and monitor intermediates via thin-layer chromatography (TLC) or GC-MS .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- GC-MS : Use internal standards (e.g., deuterated analogs) for quantification. Retention indices and mass fragmentation patterns (e.g., m/z 196 for molecular ion) aid identification .

- HPLC : Reverse-phase columns with UV detection (λ = 254 nm) separate isomers based on polarity differences .

- NMR : H and C NMR spectra provide substitution patterns; absence of NH proton signals confirms deamination artifacts are absent .

- Reference Materials : Cross-validate with certified standards (e.g., Dr. Ehrenstorfer’s neat compounds, CAS 88963-39-7) .

Advanced Research Questions

Q. How does the substitution pattern of chlorine atoms in this compound influence its reactivity in photochromic or catalytic applications?

- Methodological Answer : The 2,3,6-substitution creates steric hindrance and electron-withdrawing effects, impacting:

- Photochromism : When reacted with salicylaldehyde derivatives, the chlorine positions affect conjugation length and thermal stability. Monitor photoisomerization via UV-Vis spectroscopy (e.g., λ shifts at 350–450 nm) .

- Catalysis : In cross-coupling reactions (e.g., Suzuki-Miyaura), steric effects may reduce catalytic efficiency. Computational modeling (DFT) can predict electronic parameters (e.g., Hammett constants) .

Q. What environmental monitoring strategies are effective for detecting this compound in aquatic systems, and how can data contradictions be resolved?

- Methodological Answer :

- Biosensors : Genetically modified E. coli reporters with inducible promoters (e.g., luxCDABE) detect chloroanilines at sub-ppm levels. Calibrate using dose-response curves (EC values) .

- Mass Spectrometry : Combine solid-phase extraction (SPE) with LC-MS/MS for trace analysis. Use isotopically labeled internal standards (e.g., C-2,3,6-Trichloroaniline) to correct matrix effects .

- Data Reconciliation : Cross-validate conflicting toxicity results (e.g., ECOTOX studies) by standardizing test organisms (e.g., Daphnia magna) and exposure protocols .

Q. What mechanistic insights explain the toxicity of this compound in microbial systems?

- Methodological Answer :

- Metabolic Disruption : Chloroanilines inhibit cytochrome P450 enzymes. Use proteomics (e.g., 2D gel electrophoresis) to identify downregulated oxidative pathways in exposed microorganisms .

- Genotoxicity : Assess DNA damage via comet assays or SOS response assays (e.g., umuC induction in Salmonella). Compare with structurally similar analogs (e.g., 2,4,6-Trichloroaniline) to isolate isomer-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。